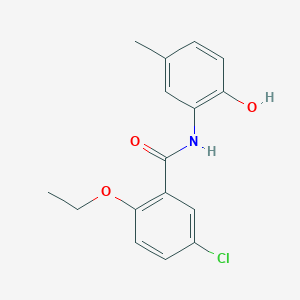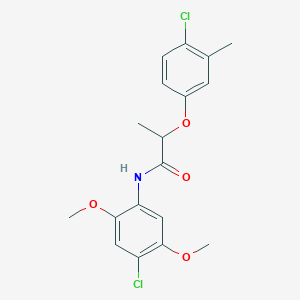![molecular formula C21H28ClNO3 B4399268 4-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4399268.png)
4-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride
Overview
Description
4-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride is a chemical compound with the molecular formula C21H28ClNO3. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride typically involves the reaction of 4-benzylphenol with ethylene oxide to form 4-(2-hydroxyethoxy)benzylbenzene. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[2-(2-benzylphenoxy)ethoxy]ethyl}morpholine hydrochloride
- 4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine hydrochloride
- 4-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}morpholine hydrochloride
Uniqueness
4-[2-[2-(4-Benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride stands out due to its unique structural features, which confer specific chemical and biological properties. Its benzylphenoxy group provides distinct reactivity patterns, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-[2-[2-(4-benzylphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-4-19(5-3-1)18-20-6-8-21(9-7-20)25-17-16-24-15-12-22-10-13-23-14-11-22;/h1-9H,10-18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBZUWMWFGULHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B4399197.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride](/img/structure/B4399204.png)

![N-[2-(3-tert-butylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4399213.png)
![5-Chloro-1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B4399214.png)

![3-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399226.png)

![3-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399235.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4399243.png)


![[4-(4-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone](/img/structure/B4399273.png)
![N-[1-(4-bromophenyl)ethyl]-3-phenylpropanamide](/img/structure/B4399286.png)
